molecular formula C14H14N2O2 B13023548 6-(Benzylamino)-2-methylnicotinic acid

6-(Benzylamino)-2-methylnicotinic acid

Cat. No.: B13023548
M. Wt: 242.27 g/mol
InChI Key: FSAWLKYJVMPDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzylamino)-2-methylnicotinic acid is a valuable synthetic intermediate designed for professional research and development, particularly in the pharmaceutical chemistry sector. This compound integrates a benzylamino moiety onto a methylnicotinic acid core, a structural feature present in various bioactive molecules. The benzylamine group is a common building block in organic synthesis and is frequently utilized in the industrial production of many pharmaceuticals . The 6-methylnicotinic acid scaffold is recognized as a key intermediate in the synthesis of active pharmaceutical ingredients, such as the non-steroidal anti-inflammatory drug (NSAID) etoricoxib, used for treating arthritis and osteoarthritis . As a functionalized nicotinic acid derivative, this compound is suited for method development, validation (AMV), and Quality Control (QC) applications in accordance with regulatory guidelines for drug submissions . Researchers can employ this chemical in cross-coupling reactions, amide bond formation, and as a precursor for more complex heterocyclic systems. This compound is provided with comprehensive characterization data. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

6-(benzylamino)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c1-10-12(14(17)18)7-8-13(16-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16)(H,17,18)

InChI Key

FSAWLKYJVMPDIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 6 Benzylamino 2 Methylnicotinic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, primarily serving as an electrophilic center for nucleophilic acyl substitution. Its transformation into esters, amides, and acid chlorides are standard derivatization pathways.

Amide Bond Formation: The conversion of the carboxylic acid to an amide is a common and significant transformation. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by a primary or secondary amine. Reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are effective for this purpose. mdpi.com This method allows for the coupling of the core structure to a wide variety of amine-containing fragments, including amino acids, arylpiperazines, or other pharmacologically relevant scaffolds. mdpi.com

Esterification: Fischer esterification, involving reaction with an alcohol under acidic conditions, can convert the carboxylic acid into its corresponding ester. This can modify the compound's polarity and pharmacokinetic properties.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This introduces a new hydroxymethyl functional group, which can undergo further reactions such as oxidation or etherification.

TransformationReagents & ConditionsResulting Functional Group
AmidationAmine (R-NH2), Coupling Agent (e.g., TBTU, EDC), Base (e.g., DIPEA) in an inert solvent (e.g., DCM) mdpi.comAmide (-CONH-R)
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H2SO4), HeatEster (-COO-R)
ReductionLithium Aluminum Hydride (LiAlH4) followed by aqueous workupPrimary Alcohol (-CH2OH)

Reactivity Profile of the Secondary Amine Functionality

The secondary amine introduces nucleophilic and basic properties to the molecule, offering a different set of transformation possibilities.

Basicity and Salt Formation: As an amine, the benzylamino group is basic and will react with acids to form ammonium (B1175870) salts. mnstate.edu This property is fundamental to its handling and potential formulation.

N-Alkylation: The secondary amine can be further alkylated via nucleophilic substitution with alkyl halides. mnstate.edu This reaction typically requires a base to neutralize the resulting ammonium salt and can be used to introduce additional substituents on the nitrogen atom.

Oxidation: The secondary amine can be oxidized to form an imine. nih.gov This transformation can be achieved using various oxidizing agents and introduces a new point of unsaturation, which can be a target for subsequent nucleophilic addition reactions. For instance, catalytic aerobic oxidation has been shown to convert secondary amines like tetrahydroisoquinolines and dibenzylamine (B1670424) into their corresponding imines under mild conditions. nih.gov

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes or ketones to form enamines, which are valuable synthetic intermediates. mnstate.edu

TransformationReagents & ConditionsResulting Functional Group
N-AlkylationAlkyl Halide (R-X), Base (e.g., NaHCO3) mnstate.eduTertiary Amine
OxidationOxidizing Agent (e.g., catalytic aerobic oxidation) nih.govImine
Enamine FormationAldehyde or Ketone, Acid Catalyst, Removal of water mnstate.eduEnamine

Design and Synthesis of Novel 6-(Benzylamino)-2-methylnicotinic Acid Derivatives

The synthesis of novel derivatives can be achieved by modifying the core structure or by building upon the existing scaffold. A common approach to synthesizing the parent compound and its analogs involves the amination of a precursor like 2-chloro-6-methylnicotinic acid with benzylamine (B48309) or a substituted benzylamine. This reaction is analogous to the synthesis of 2-anilino nicotinic acids from 2-chloronicotinic acid. nih.gov

This synthetic strategy allows for the creation of derivatives by:

Varying the Amine Component: Using a range of substituted benzylamines or other primary amines in the initial synthesis step allows for systematic modification of the substituent at the 6-position of the pyridine (B92270) ring.

Modifying the Nicotinic Acid Core: Starting with different substituted 2-chloronicotinic acids (e.g., with substituents at the 4- or 5-position) provides another axis for structural diversity.

Post-synthesis Derivatization: Using the reactivity of the carboxylic acid and secondary amine as described above to add new functional groups after the core scaffold has been assembled. For example, a library of amides can be created by coupling the synthesized acid with various amines. nih.gov

Derivative TypeSynthetic StrategyExample Starting Materials
Modified Benzyl (B1604629) GroupNucleophilic substitution using a substituted benzylamine2-chloro-6-methylnicotinic acid + 4-methoxybenzylamine
Modified Pyridine CoreNucleophilic substitution using a substituted nicotinic acid2-chloro-5,6-dimethylnicotinic acid + benzylamine
Carboxylic Acid AmideAmide coupling of the parent acid with a new amineThis compound + morpholine (B109124) nih.gov

Combinatorial and Parallel Synthesis Methodologies for Chemical Library Generation

The structure of this compound is well-suited for the rapid generation of chemical libraries using combinatorial and parallel synthesis techniques. These approaches are invaluable in medicinal chemistry for exploring structure-activity relationships.

A typical parallel synthesis campaign would involve the parent acid as a central scaffold. mdpi.com The carboxylic acid functionality can be reacted with a diverse set of amines using automated or semi-automated synthesizers. In such a workflow, the acid is dispensed into an array of reaction vessels, followed by the addition of a different amine building block to each vessel, along with the necessary coupling reagents. mdpi.com This parallel amidation process can generate dozens or hundreds of unique amide derivatives in a short period. mdpi.com The resulting library of compounds can then be purified and screened for biological activity. This strategy has been successfully employed for analogous structures, such as the parallel solution-phase synthesis of pyrimidine-5-carboxamides from a carboxylic acid intermediate. mdpi.com

Structure-Guided Derivatization for Targeted Biological Activity

When a lead compound exhibits promising biological activity, structure-guided design becomes a powerful strategy for optimization. This process integrates computational chemistry with synthetic chemistry to design and create more potent and selective molecules.

If this compound or one of its initial derivatives were identified as an inhibitor of a biological target (e.g., an enzyme like cyclooxygenase, as seen with related 2-anilino nicotinic acids), the process would follow a cycle: nih.gov

Determine the Structure: The three-dimensional structure of the compound bound to its biological target is determined, typically using X-ray crystallography or cryo-electron microscopy.

In Silico Docking and Analysis: If an experimental structure is unavailable, computational docking models are used to predict the binding mode. nih.govnih.gov These models identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the compound and the target protein.

Design New Derivatives: Based on the binding model, new derivatives are designed to enhance these interactions. For example, if the benzyl group sits (B43327) in a hydrophobic pocket, derivatives with larger or differently shaped hydrophobic groups might be proposed to improve binding affinity. If the carboxylic acid forms a critical hydrogen bond, it would be conserved in future designs. nih.gov

Synthesis and Evaluation: The proposed derivatives are then synthesized and subjected to biological evaluation. nih.govnih.gov The results provide feedback that informs the next cycle of design, leading to a progressive optimization of the compound's activity. This iterative approach has been effectively used to develop potent enzyme inhibitors from related chemical scaffolds. nih.gov

Mechanistic Biological Investigations of 6 Benzylamino 2 Methylnicotinic Acid and Its Derivatives

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. This section explores the inhibitory activities of nicotinic acid derivatives against various classes of enzymes.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase) by Related Nicotinic Acid Derivatives

A study investigating a series of vitamin B3-based nicotinamide (B372718) derivatives demonstrated their ability to reversibly inhibit both AChE and BChE in the micromolar range. The study highlighted that the inhibitory potency was dependent on the substituent present on the side ring of the molecule. Notably, a nicotinamide derivative featuring an additional phenyl ring as a substituent (derivative 8 in the study) exhibited the highest inhibitory potency for both enzymes, suggesting its potential as a dual cholinesterase inhibitor. The research also identified another derivative (derivative 6) as a highly selective AChE inhibitor, with an up to 80-fold higher preference for AChE over BChE.

The findings suggest that the core structure of nicotinic acid can serve as a scaffold for developing cholinesterase inhibitors, and modifications such as the addition of a benzylamino group could potentially influence this activity.

Table 1: Cholinesterase Inhibitory Activity of Selected Nicotinamide Derivatives No direct data was found for 6-(benzylamino)-2-methylnicotinic acid. The following table is based on data for related nicotinamide derivatives.

Derivative Target Enzyme IC50 (µM) Type of Inhibition
Nicotinamide Derivative 6 AChE Data not specified Reversible
Nicotinamide Derivative 6 BChE Data not specified Reversible
Nicotinamide Derivative 8 AChE Data not specified Reversible

Kinase Inhibition Profiles (e.g., PDK1, ABL/SRC Kinases, PKA, Akt, S6K, PKC)

A thorough review of the scientific literature did not yield specific data on the direct inhibition of phosphoinositide-dependent kinase 1 (PDK1), ABL/SRC kinases, protein kinase A (PKA), protein kinase B (Akt), ribosomal S6 kinase (S6K), or protein kinase C (PKC) by this compound or its closely related derivatives. These kinases are critical components of intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism.

While no direct inhibitory data exists for the compound of interest, the broader class of nicotinic acid derivatives has been implicated in modulating cellular processes where these kinases are active. However, without specific enzymatic assays, it is not possible to conclude a direct inhibitory relationship. Further research is required to investigate the potential of this compound and its analogues as kinase inhibitors.

Ubiquitin-Specific Protease Inhibition (e.g., USP28, USP25)

The ubiquitin-proteasome system is a critical pathway for protein degradation and cellular regulation, and its dysregulation is implicated in diseases such as cancer. Ubiquitin-specific proteases (USPs) are deubiquitinating enzymes that can reverse the process of ubiquitination, thereby stabilizing their substrate proteins. USP28 and its closest homologue USP25 have emerged as potential therapeutic targets, particularly in oncology, due to their role in stabilizing oncoproteins like c-Myc. nih.govnih.gov

While no studies have directly evaluated this compound as an inhibitor of USP28 or USP25, research has identified other compounds with a benzylamino moiety that exhibit inhibitory activity. For instance, a class of benzylaminoethanol derivatives has been reported as potent dual inhibitors of USP28 and USP25. nih.gov This suggests that the benzylamino functional group may play a role in the interaction with these proteases.

The development of inhibitors for USP28 and USP25 is an active area of research, with several small molecules, including Vismodegib, being identified as having inhibitory effects. nih.gov These inhibitors have been shown to induce apoptosis and reduce cell viability in various cancer cell lines. nih.gov Given the structural feature of a benzylamino group in this compound, it represents a candidate for future investigation into its potential as a USP28/USP25 inhibitor.

Table 2: Inhibitory Activity of Selected Compounds against USP25/28 No direct data was found for this compound. The following table includes data for other reported inhibitors.

Compound Target Enzyme IC50 (µM)
AZ1 USP28/USP25 Data not specified
Vismodegib USP28 4.41 researchgate.net
Vismodegib USP25 1.42 researchgate.net

Cellular Biology and Pharmacological Effects

The biological activity of a compound is ultimately determined by its effects at the cellular level. This section examines the reported cellular and pharmacological effects of related nicotinic acid derivatives in the context of neuroprotection and cancer biology.

Neuroprotective Activities in Cellular Stress Models (e.g., SH-SY5Y Neuroblastoma Cells)

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds. nih.govnih.gov These cells, when subjected to stressors like hydrogen peroxide (H₂O₂) or other neurotoxins, mimic some of the pathological conditions observed in neurodegeneration. nih.gov

A comprehensive search of the scientific literature did not reveal any studies specifically investigating the neuroprotective effects of this compound in SH-SY5Y cells or other cellular stress models. However, the broader family of nicotinic acid derivatives has been explored for its neuroprotective potential. For example, N-benzylcinnamide, which shares a benzyl (B1604629) structural element, has demonstrated neuroprotective effects against scopolamine-induced cholinergic dysfunction in SH-SY5Y cells by inhibiting the generation of reactive oxygen species and apoptosis. nih.gov

These findings in related compounds suggest that the nicotinic acid scaffold could be a promising starting point for the development of novel neuroprotective agents. Future studies are warranted to explore whether this compound possesses similar activities.

Table 3: Neuroprotective Effects of a Related Compound in SH-SY5Y Cells No direct data was found for this compound. The following table is based on data for a related compound.

Compound Cellular Model Stressor Observed Effects

Anti-proliferative and Apoptosis-Inducing Activities in Various Cancer Cell Lines

The ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) is a hallmark of many anti-cancer drugs. nih.govnih.gov While there is a lack of direct evidence for the anti-proliferative and apoptosis-inducing activities of this compound in the scientific literature, numerous studies have demonstrated these effects for other nicotinic acid derivatives and compounds with similar structural features.

For instance, quinazoline (B50416) derivatives, which can be structurally related to certain nicotinic acid compounds, have been shown to possess significant anti-proliferative and apoptotic activities against various leukemia cell lines. nih.gov One such compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), caused a dose-dependent decrease in the number of L1210, HL-60, and U-937 leukemia cells and induced cell death by apoptosis. nih.gov

The mechanism of apoptosis induction by various compounds often involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov An increased Bax/Bcl-2 ratio is often indicative of a shift towards apoptosis.

Given that nicotinic acid and its derivatives are being explored for various therapeutic applications, investigating the anti-cancer potential of this compound is a logical next step.

Table 4: Anti-proliferative and Apoptotic Effects of a Related Quinazoline Derivative No direct data was found for this compound. The following table is based on data for a related quinazoline derivative.

Compound Cancer Cell Line Effect

Modulation of Specific Biological Pathways (e.g., Nur77-Mediated Apoptosis, Angiogenesis Inhibition via VEGF)

Extensive searches of scientific literature and databases did not yield specific information on the direct modulation of the Nur77-mediated apoptotic pathway or the inhibition of angiogenesis via Vascular Endothelial Growth Factor (VEGF) by this compound.

The orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B) is a critical regulator of cell proliferation, differentiation, and apoptosis. Its role in apoptosis is particularly significant as it can translocate from the nucleus to the mitochondria, where it interacts with the Bcl-2 protein, triggering a cascade of events leading to cell death. This pathway is independent of its traditional role as a transcription factor. Various compounds, such as certain shikonin (B1681659) derivatives, have been shown to modulate this pathway by increasing Nur77 protein levels and promoting its mitochondrial localization. Some compounds can also inhibit Nur77 expression and its translocation to the endoplasmic reticulum, thereby reducing cellular stress and inflammation.

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis, with VEGF being a primary mediator. VEGF-A, in particular, binds to its receptor VEGFR-2, initiating downstream signaling that promotes endothelial cell proliferation, migration, and tube formation. Targeting the VEGF/VEGFR axis is a well-established anti-cancer strategy. This can be achieved by monoclonal antibodies that sequester VEGF, such as bevacizumab, or by small molecule inhibitors that block the VEGFR-2 signaling cascade.

While these pathways are significant targets in drug discovery, there is currently no available research directly linking this compound to their modulation.

Antimicrobial and Antifungal Properties of Related Nicotinic Acid Derivatives

Nicotinic acid (niacin or vitamin B3) and its derivatives are a class of compounds that have garnered significant interest for their broad-spectrum antimicrobial and antifungal activities. While nicotinic acid itself does not have proven antibacterial effects, it can enhance the ability of immune cells to combat pathogens like Staphylococcus aureus. The true potential lies in the diverse library of synthetic nicotinic acid analogs. These derivatives have been developed to combat a range of pathogenic microbes, including those that have developed resistance to existing drugs.

The antimicrobial mechanism of some nicotinic acid derivatives is thought to involve the inhibition of peptide synthesis in susceptible microorganisms. This class of compounds is particularly noted for its activity against Mycobacterium tuberculosis, often used in combination with other drugs to prevent the rapid development of resistance. The incorporation of the nicotinic acid moiety into other chemical scaffolds has led to the development of novel molecules with potent antibacterial and antifungal properties.

Recent research has focused on synthesizing new nicotinamide derivatives, which are the active form of vitamin B3. These studies have yielded compounds with promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For instance, certain newly synthesized nicotinamides have shown significant inhibitory effects against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and the pathogenic fungus Candida albicans.

The following table summarizes the antimicrobial and antifungal activity of selected nicotinic acid derivatives from various studies.

Derivative TypeTarget Organism(s)Key Findings
Oxindole-Nicotinic Acid HybridsMycobacterium tuberculosis H37RvExhibited excellent antitubercular activity with MIC values as low as 0.78 µg/mL.
Nicotinoyl-Glycyl-Glycine Hydrazide DerivativesGram-positive and Gram-negative bacteria, FungiNovel dipeptide derivatives synthesized with hypothesized antifungal and antibacterial characteristics.
Nicotinamide-Thiocarbohydrazone DerivativesS. aureus, E. faecalis, P. aeruginosa, K. pneumoniae, C. albicansNC 3 was most effective against Gram-negative bacteria (MIC 0.016 mM); NC 5 was most effective against Gram-positive bacteria (MIC 0.03 mM); NC 4 showed the highest potency against C. albicans.
Nicotinamide-1,3,4-Oxadiazole DerivativesGibberella zeae, Fusarium oxysporum, Cytospora mandshuricaDisplayed weak to moderate antifungal activities against various plant-pathogenic fungi.
Acylhydrazone Derivatives of Nicotinic AcidGram-positive bacteria (esp. Staphylococcus epidermidis, MRSA)Showed promising activity against Gram-positive bacteria with MIC values in the range of 1.95–15.62 µg/mL.
(5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-oneCandida albicansFound to be very effective against this highly pathogenic fungus.

This table is for illustrative purposes and includes data for related nicotinic acid derivatives, not specifically this compound.

In Vitro Interaction Studies with Biological Macromolecules

Protein Binding Investigations (e.g., Blood Plasma Albumin)

The binding of a drug to plasma proteins, particularly serum albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is typically able to diffuse into tissues and exert its therapeutic effect. Therefore, understanding the interaction of a compound with plasma proteins is essential in drug development.

Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to Human Serum Albumin (HSA), low cost, and availability. Techniques such as fluorescence spectroscopy, UV-visible spectroscopy, and molecular docking are commonly employed to characterize these interactions. Fluorescence quenching experiments, for example, can reveal the binding mechanism (static or dynamic), binding constants (Kb), and the number of binding sites (n).

While the binding of various drugs and compounds to serum albumin has been extensively studied, a specific investigation into the binding of this compound to blood plasma albumin could not be found in the current literature. Such a study would be necessary to determine its binding affinity and the potential impact on its distribution and efficacy.

Ligand-Receptor Binding Assays

Ligand-receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for its biological target. These assays, often utilizing radiolabeled ligands, measure the binding of a compound to a specific receptor, providing key data such as the dissociation constant (KD) and the maximal binding capacity (Bmax). Competition binding assays, where an unlabeled compound competes with a labeled ligand, are used to determine the inhibitory constant (Ki) of the test compound.

Modern techniques, such as those using mass spectrometry, have been developed to perform these binding assays without the need for radiolabeling. These methods offer a robust platform for screening and characterizing ligand-receptor interactions.

No specific ligand-receptor binding assays for this compound have been reported in the available scientific literature. Identifying the specific molecular receptor(s) for this compound would be a crucial first step in elucidating its mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Molecular Structure with Biological Efficacy and Selectivity

The biological efficacy and selectivity of 6-(Benzylamino)-2-methylnicotinic acid are intrinsically linked to its distinct molecular architecture. This scaffold belongs to the broader class of nicotinic acid derivatives, which are known to exhibit a wide range of biological activities. Research on related N-substituted amino pyridine (B92270) carboxylic acids suggests that the nature and positioning of substituents on both the pyridine and the benzyl (B1604629) rings are critical determinants of activity.

While specific biological data for this compound is not extensively available in the public domain, studies on analogous structures provide valuable insights. For instance, in the context of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, the replacement of an alkyne linker with an amide bond in similar pyridine-based compounds was explored. This suggests that the secondary amine linkage in this compound plays a crucial role in its interaction with biological targets. nih.gov The spatial arrangement of the benzyl group relative to the nicotinic acid core, dictated by the flexibility of the amine linker, influences how the molecule fits into a receptor's binding pocket.

Furthermore, research on 6-aminonicotinic acid analogues as GABA(A) receptor agonists has shown that substitutions on the pyridine ring can significantly impact binding affinity. mdpi.com Although this research did not include a benzylamino substituent, it highlights the importance of the substitution pattern on the core heterocyclic ring for biological activity. The methyl group at the 2-position of this compound likely modulates the electronic properties and steric profile of the molecule, thereby influencing its biological efficacy and selectivity.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for a compound outlines the essential steric and electronic features necessary for its biological activity. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and by drawing parallels with related bioactive molecules.

The primary pharmacophoric features include:

A Hydrogen Bond Donor: The secondary amine (NH) group is a crucial hydrogen bond donor, capable of interacting with electronegative atoms in a receptor's active site.

A Hydrogen Bond Acceptor: The carboxylic acid group provides both a hydrogen bond donor (the hydroxyl hydrogen) and multiple hydrogen bond acceptor sites (the carbonyl and hydroxyl oxygens). The nitrogen atom within the pyridine ring also acts as a potential hydrogen bond acceptor.

An Aromatic Ring System: The benzyl group provides a hydrophobic region that can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in a binding pocket. The pyridine ring itself is another key aromatic feature.

A Defined Spatial Arrangement: The relative orientation of the benzylamino group and the carboxylic acid on the pyridine ring creates a specific three-dimensional shape that is critical for recognition by a biological target.

Pharmacophore modeling of related heterocyclic compounds has demonstrated the importance of these features in binding to various receptors. nih.gov For instance, in the development of inhibitors for certain enzymes, the spatial relationship between aromatic features and hydrogen bonding groups is a determining factor for potency.

Influence of Substituent Effects on Biological Activity and Chemical Properties

The biological activity and physicochemical properties of the this compound scaffold can be finely tuned by introducing various substituents. The electronic and steric effects of these substituents can significantly alter the molecule's interaction with its biological target and its properties, such as solubility and membrane permeability.

Substituents on the Benzyl Ring:

Modifications to the phenyl ring of the benzyl group can have a profound impact.

Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the pKa of the secondary amine and the electron density of the aromatic ring. This can influence hydrogen bonding strength and hydrophobic interactions. Studies on N-(6-methylpyridin-yl)-substituted aryl amides have shown that substitutions on the aryl ring are critical for activity at mGluR5. nih.govnih.gov

Steric Effects: The size and position of substituents on the benzyl ring can dictate the preferred conformation of the molecule and its ability to fit within a binding site. Bulky substituents may enhance selectivity for certain targets or, conversely, cause steric hindrance that reduces activity.

Substituents on the Pyridine Ring:

While the parent compound has a methyl group at the 2-position, further modifications could modulate activity.

Methyl Group at C2: This group influences the electronic landscape of the pyridine ring and provides a steric element that can affect the orientation of the adjacent carboxylic acid.

Carboxylic Acid at C3: This group is a key interaction point, likely involved in forming strong hydrogen bonds or salt bridges with basic residues in a receptor. Esterification or amidation of this group would drastically alter the compound's properties and interactions.

Benzylamino Group at C6: The nature of the substituent on the amino group is a critical determinant of activity. Replacing the benzyl group with other alkyl or aryl groups would directly impact the hydrophobic and steric interactions.

The following table illustrates the potential impact of hypothetical substitutions on the properties of the this compound scaffold, based on general medicinal chemistry principles.

Substituent PositionSubstituent TypePotential Effect on Biological ActivityPotential Effect on Chemical Properties
Benzyl Ring (para)Electron-donating (e.g., -OCH3)May enhance activity by increasing electron density.Increases lipophilicity.
Benzyl Ring (meta)Electron-withdrawing (e.g., -CF3)Could alter binding mode and selectivity.Increases lipophilicity and may affect pKa.
Pyridine Ring (C5)Halogen (e.g., -Cl)May introduce new interactions or alter electronics.Increases lipophilicity.
Amino LinkerN-methylationMay alter hydrogen bonding capacity and conformation.Increases lipophilicity and basicity.

Computational Approaches to SAR and SPR Studies

Computational chemistry provides powerful tools for understanding the structure-activity and structure-property relationships of molecules like this compound, especially when experimental data is limited.

Molecular Docking:

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts. For example, docking studies on nicotinic acid derivatives have been used to rationalize their binding to enzymes like COX-2. nih.gov Similar studies on this compound could identify the specific amino acid residues it interacts with, providing a basis for designing more potent and selective analogs.

Quantum Mechanics Calculations:

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties that are relevant to biological activity. These include:

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrostatic interactions and hydrogen bonding.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

Conformational Analysis: QM calculations can determine the relative energies of different conformations of the molecule, helping to identify the most stable and likely bioactive conformation.

Studies on related hydrazone derivatives of nicotinic acid have utilized DFT calculations to understand their structure and isomerism. mdpi.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., lipophilicity, electronic parameters, steric descriptors) for a set of analogs of this compound, a predictive model could be developed. This model could then be used to estimate the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process.

While specific computational studies on this compound are not readily found, the application of these methods to structurally similar compounds demonstrates their immense value in elucidating SAR and SPR, guiding the design of new molecules with desired properties.

Advanced Spectroscopic Characterization Methodologies for 6 Benzylamino 2 Methylnicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 6-(Benzylamino)-2-methylnicotinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the benzylamino, methyl, and nicotinic acid moieties.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons on both the benzyl (B1604629) and pyridine (B92270) rings, the methylene (B1212753) protons of the benzyl group, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the pyridine ring. The protons on the pyridine ring, being part of an electron-deficient system, would likely resonate at a lower field compared to those on the benzyl ring. The signal for the carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, while the N-H proton of the amino group would also appear as a broad signal, the position of which can be influenced by solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing the chemical shifts for all 14 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic downfield shift (typically >160 ppm). The aromatic carbons would appear in the range of 110-160 ppm, with quaternary carbons generally showing weaker signals. The chemical shifts of the methyl and methylene carbons would appear in the upfield region of the spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the benzyl and pyridine aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the benzyl group to the pyridine ring via the nitrogen atom and confirming the positions of the methyl and carboxyl groups.

Atom Type Hypothetical ¹H-NMR Shift (ppm) Hypothetical ¹³C-NMR Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (br s, 1H)165.0 - 175.0
Pyridine Ring (Aromatic CH)6.5 - 8.5 (m)110.0 - 150.0
Benzyl Ring (Aromatic CH)7.2 - 7.5 (m, 5H)127.0 - 130.0
Amino (-NH-)5.0 - 7.0 (br s, 1H)-
Methylene (-CH₂-)4.3 - 4.8 (d, 2H)45.0 - 55.0
Methyl (-CH₃)2.3 - 2.7 (s, 3H)15.0 - 25.0

This table is for illustrative purposes and is based on general chemical shift ranges for the specified functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound, HRMS analysis would be used to confirm its molecular formula, C₁₄H₁₄N₂O₂. The experimentally determined exact mass should be in close agreement with the calculated theoretical mass of 242.1055.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule might include the loss of the carboxylic acid group (as CO₂ or H₂O + CO), cleavage of the benzylic C-N bond, or fragmentation of the pyridine ring. The analysis of these fragment ions would further corroborate the proposed structure.

Parameter Value
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight242.27
Calculated Exact Mass242.1055

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

N-H Stretch (Secondary Amine): A moderate to sharp band around 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the benzylamino group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are observed just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1720 cm⁻¹ is expected for the carbonyl group of the carboxylic acid. Its exact position can be influenced by hydrogen bonding.

C=C and C=N Stretch (Aromatic Rings): Several bands in the 1450-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the pyridine and benzene (B151609) rings.

N-H Bend (Secondary Amine): A band in the region of 1550-1650 cm⁻¹ may be observed for the N-H bending vibration.

C-N Stretch: The C-N stretching vibration of the benzylamino group would likely appear in the 1250-1350 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Secondary AmineN-H Stretch3300 - 3500Moderate
Carboxylic AcidC=O Stretch1680 - 1720Strong, Sharp
Aromatic RingsC=C & C=N Stretch1450 - 1600Moderate to Strong
Secondary AmineN-H Bend1550 - 1650Moderate
Aliphatic C-HC-H Stretch2850 - 3000Moderate
Aromatic C-HC-H Stretch3000 - 3100Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound, namely the substituted pyridine and benzene rings, are expected to give rise to characteristic absorption bands in the UV region.

The spectrum would likely show π → π* transitions associated with the aromatic systems. The presence of the amino and carboxyl groups as auxochromes can cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted parent chromophores. The exact position and intensity (molar absorptivity, ε) of the absorption bands are dependent on the solvent polarity. UV-Vis spectroscopy is also a valuable tool for the quantitative analysis of the compound, as the absorbance at a specific wavelength is directly proportional to its concentration, following the Beer-Lambert law.

Fluorescence Spectroscopy for Ligand-Macromolecule Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from excited electronic states. While the intrinsic fluorescence of this compound itself has not been reported in the searched literature, this method is exceptionally useful for studying the binding of this compound (as a ligand) to macromolecules such as proteins or DNA.

Changes in the fluorescence properties of either the ligand or the macromolecule upon binding can provide valuable information about the interaction. For instance, if the target macromolecule contains fluorescent amino acid residues like tryptophan or tyrosine, the binding of this compound could lead to quenching of this intrinsic protein fluorescence. This quenching can be analyzed to determine binding constants, stoichiometry, and the nature of the binding interaction (static or dynamic). Conversely, if a fluorescent derivative of this compound were synthesized, changes in its fluorescence intensity, emission wavelength, or polarization upon binding to a macromolecule could be monitored to elucidate the binding mechanism.

Computational Chemistry and Theoretical Studies on 6 Benzylamino 2 Methylnicotinic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. These methods provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and intermolecular interactions.

HOMO-LUMO Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. jocpr.com A smaller energy gap suggests that the molecule is more reactive and less stable. epstem.net

For 6-(Benzylamino)-2-methylnicotinic acid, the HOMO is expected to be localized over the electron-rich regions, such as the benzylamino group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the electron-deficient carboxylic acid group. The precise energy values and distribution would be determined through calculations using a specified basis set, such as 6-311+G(d,p). jocpr.com

Electrostatic Potential Surfaces (ESP): The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. jocpr.com The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. jocpr.com

In the case of this compound, the ESP would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit a positive potential. jocpr.com

ParameterDescriptionPredicted Significance for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the electron-donating capability of the molecule.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOA smaller gap suggests higher reactivity and lower kinetic stability. epstem.net
Dipole Moment (µ)Measure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions.
Electrostatic PotentialDistribution of charge on the molecular surfaceHighlights regions prone to electrophilic and nucleophilic attack. jocpr.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction and Characterization

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. researchgate.net The docking score, usually expressed in kcal/mol, provides an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov For this compound, molecular docking could be employed to screen for potential protein targets and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. mdpi.com These simulations provide insights into the stability of the binding pose, the conformational changes in the protein and ligand upon binding, and the free energy of binding. MD simulations can reveal the flexibility of the ligand within the binding pocket and the role of water molecules in mediating the interaction.

ParameterDescriptionPredicted Significance for this compound
Docking Score (kcal/mol)Estimated binding affinity of the ligand to the target protein.A lower score suggests a stronger and more stable interaction. nih.gov
Binding PoseThe predicted orientation and conformation of the ligand in the active site.Reveals key intermolecular interactions with protein residues.
Hydrogen BondsSpecific electrostatic interactions between the ligand and protein.Crucial for binding specificity and affinity.
RMSD (Å)Root Mean Square Deviation of atomic positions during MD simulation.Indicates the stability of the ligand-protein complex over time.

Prediction of Chemical Reactivity and Reaction Pathways

Theoretical calculations can predict the chemical reactivity of a molecule and suggest possible reaction pathways. Global reactivity descriptors, derived from the HOMO and LUMO energies, are often used for this purpose. epstem.net These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. epstem.net

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

By analyzing these parameters for this compound, researchers can gain a deeper understanding of its reactivity profile. Furthermore, computational methods can be used to model reaction mechanisms, identify transition states, and calculate activation energies, thereby predicting the most likely reaction pathways.

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is often dependent on its three-dimensional conformation. This compound has several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

This analysis can be performed by systematically rotating the flexible bonds and calculating the energy of each resulting conformer. The results can be visualized on a potential energy surface, which maps the energy as a function of the rotational angles. Identifying the low-energy conformers is crucial, as these are the most likely to be biologically active. Stereochemical considerations are also important, as different stereoisomers of a molecule can have vastly different biological activities.

Emerging Research Applications and Future Directions for 6 Benzylamino 2 Methylnicotinic Acid

Development as Lead Compounds for Novel Therapeutic Agents

The unique structure of 6-(Benzylamino)-2-methylnicotinic acid makes it a candidate for development as a lead compound for new therapeutic agents. While direct research on this specific compound is in its early stages, the known activities of its core components and related molecules suggest potential applications in several key areas.

Anticancer Agents

The nicotinic acid scaffold is a feature in various compounds with demonstrated anticancer properties. For instance, derivatives of nicotinic acid have been explored for their ability to modulate the activity of enzymes such as Nur77, which is involved in the development of a variety of tumors. While specific studies on the anticancer effects of this compound are not yet prevalent, the presence of the nicotinic acid core suggests that it could serve as a valuable starting point for the design of novel anticancer drugs. The benzylamine (B48309) moiety could also contribute to its potential efficacy, as benzylamine derivatives have been investigated for their cytotoxic effects against cancer cell lines.

Neuroprotective Agents

Neuroprotection is a critical area of research, and compounds that can mitigate neuronal damage are of great interest. Agents with neuroprotective effects often exhibit anti-inflammatory, antioxidant, and anti-apoptotic properties. While direct evidence for the neuroprotective effects of this compound is limited, related compounds have shown promise. For example, cotinine (B1669453) and 6-hydroxy-L-nicotine, which are metabolites of nicotine (B1678760), have demonstrated cognitive-improving and antioxidant properties in models of Alzheimer's disease. mdpi.com The structural similarities suggest that this compound could be investigated for similar neuroprotective potential. The development of new physicochemical models for brain penetration is also a key aspect in the design of centrally acting agents, a field where nicotinic acid derivatives could play a role. nih.gov

Antimicrobial Agents

The search for new antimicrobial agents is a global health priority. Nicotinic acid and its derivatives have been the focus of research in this area. For instance, a Schiff base of a nicotinic acid derivative, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, has been synthesized and has shown antimicrobial activity against various microorganisms. nih.gov This suggests that the nicotinic acid scaffold can be a viable backbone for the development of new antimicrobial drugs. The benzylamino group in this compound could enhance this activity, as benzylamine derivatives have also been explored for their antimicrobial properties. Further research is needed to determine the specific antimicrobial spectrum and efficacy of this compound.

Utility as Chemical Probes for Elucidating Complex Biological Pathways

Chemical probes are essential tools for understanding complex biological processes. These small molecules can be used to selectively modulate the function of proteins and other biomolecules, allowing researchers to study their roles in cellular pathways. The nicotinic acid scaffold is a component of molecules used as chemical probes. For example, 2-methylnicotinic acid imidazolide (B1226674) (NAI) is used in a technique called SHAPE (selective 2'-hydroxyl acylation analyzed by primer extension) to probe the structure of RNA. researchgate.netresearchgate.net This highlights the potential of nicotinic acid derivatives to be adapted for such applications.

Given its specific structure, this compound could be developed into a chemical probe to investigate particular biological targets. The benzylamino group could provide a point of attachment for reporter tags or be designed to interact with specific binding pockets in proteins, allowing for the study of enzyme function or receptor signaling. The development of such probes would be invaluable for basic research and could lead to the identification of new drug targets.

Applications in Materials Science and Supramolecular Chemistry

The field of materials science is increasingly looking to organic molecules for the construction of novel materials with unique properties. Nicotinic acid and its derivatives are of interest in this area due to their ability to coordinate with metal ions, forming metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of potential applications, including in gas storage, catalysis, and sensing.

The structure of this compound, with its carboxylic acid and nitrogen-containing heterocyclic ring, makes it a suitable candidate for the synthesis of new MOFs and coordination polymers. The benzylamino group could also play a role in the self-assembly of these materials, influencing their structure and properties. While specific research on the use of this compound in materials science is not yet widely reported, the foundational chemistry suggests a promising avenue for exploration.

Integration into Fragment-Based Drug Discovery and Design Methodologies

Fragment-based drug discovery (FBDD) has become a powerful strategy in the development of new drugs. exactelabs.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. exactelabs.comnih.gov These initial hits are then optimized and grown into more potent lead compounds. nih.gov

This compound, with a molecular weight of 242.27 g/mol , fits within the general size range of molecules used in fragment-based approaches. chemscene.com The compound itself, or fragments derived from it (the 2-methylnicotinic acid core or the benzylamine group), could be included in fragment libraries for screening against a wide range of therapeutic targets. The structural information gained from how these fragments bind can guide the design of larger, more potent molecules. This approach has been successful in the discovery of drugs for a variety of diseases, and the integration of novel fragments like those derived from this compound could further expand the chemical space available to drug designers.

Interdisciplinary Research Opportunities and Synergistic Approaches

The potential applications of this compound span multiple scientific disciplines, creating opportunities for interdisciplinary research and synergistic approaches. For example, the development of this compound as a therapeutic agent would require collaboration between medicinal chemists, pharmacologists, and biochemists. Similarly, its application in materials science would benefit from the expertise of both chemists and materials scientists.

Furthermore, a synergistic approach that combines computational modeling with experimental studies could accelerate the discovery and development process. For instance, computational docking studies could predict the binding of this compound to various biological targets, guiding the design of focused experimental screening. In the realm of materials science, computational simulations could help predict the structures and properties of MOFs and coordination polymers derived from this compound. Such interdisciplinary and synergistic efforts will be crucial to fully realizing the potential of this compound.

Q & A

Q. What are the recommended synthetic protocols for preparing 6-(benzylamino)-2-methylnicotinic acid, and how can purity be ensured?

The synthesis of this compound can be adapted from methods used for analogous nicotinic acid derivatives. A validated approach involves:

  • Reacting 2-methylnicotinic acid with a benzylamine derivative under carbodiimide coupling conditions (e.g., EDC/HOBt) to introduce the benzylamino group.
  • Purification via recrystallization or reverse-phase HPLC, with purity assessed by NMR (¹H/¹³C) and LC-MS (>95% purity threshold).
  • Critical parameters include anhydrous solvents (e.g., DMF or DCM), controlled reaction temperatures (20–25°C), and inert atmospheres to prevent oxidation .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization steps include:

  • Spectroscopic analysis : ¹H NMR (DMSO-d₆) for aromatic proton signals (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–2.7 ppm).
  • Mass spectrometry : ESI-MS in positive ion mode to confirm the molecular ion peak ([M+H]⁺ at m/z ~283.3).
  • Elemental analysis : Matching calculated and observed C, H, N percentages (e.g., C: 67.8%, H: 5.7%, N: 9.9%) .

Advanced Research Questions

Q. How can this compound be utilized in studying RNA secondary structures via SHAPE (Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension)?

This compound may serve as a precursor for synthesizing SHAPE probes like 2-methylnicotinic acid imidazolide (NAI):

  • Synthesis : React with 1,1′-carbonyldiimidazole (CDI) in anhydrous DMSO to form an acylating agent.
  • Application : Treat RNA under native conditions (Na⁺ or K⁺ buffers) to modify flexible RNA regions, followed by reverse transcription and sequencing to map reactivity .
  • Troubleshooting : Optimize acylation time (10–30 min) and NAI concentration (1–5 mM) to avoid over-modification .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

  • Target selection : Prioritize enzymes with nicotinamide-binding pockets (e.g., kinases, NAD-dependent dehydrogenases).
  • Assay design : Use fluorescence polarization or ITC (Isothermal Titration Calorimetry) to measure binding affinity (Kd).
  • Modification libraries : Synthesize derivatives with varied substituents (e.g., halogenated benzyl groups) to correlate electronic effects with inhibitory potency .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Discrepancies may arise from:

  • Solvent polarity : Test solubility in DMSO (high) vs. aqueous buffers (low, pH-dependent).
  • Degradation pathways : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis products (e.g., free benzylamine).
  • Buffer compatibility : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays to minimize aggregation .

Key Considerations for Researchers

  • Mechanistic depth : Focus on kinetic studies (e.g., IC₅₀ determination) and computational docking (AutoDock Vina) to elucidate binding modes.
  • Ethical compliance : Adhere to institutional guidelines for handling derivatives with potential bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.